5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Catalog No.
S701572
CAS No.
849068-61-7
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic aci...

CAS Number

849068-61-7

Product Name

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)

InChI Key

AFVRLQXVTZZPGE-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Br

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Br

The exact mass of the compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a bifunctional heterocyclic building block based on the 7-azaindole core, a scaffold frequently utilized in the development of kinase inhibitors. [1] Its primary procurement value lies in its two distinct and strategically positioned reactive sites: a bromine atom at the 5-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and a carboxylic acid at the 3-position, ideal for amide bond formation. This specific arrangement enables sequential, regioselective elaboration, making it a key intermediate for constructing complex, highly substituted therapeutic candidates targeting enzymes like Focal Adhesion Kinase (FAK) and Fibroblast Growth Factor Receptors (FGFR). [2]

Procuring a close analog, such as the non-brominated 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid or the C3-unsubstituted 5-bromo-7-azaindole, is often inefficient or synthetically unviable for targeted drug discovery programs. Using the non-brominated version eliminates the crucial C5 reaction handle, forcing a complete and often lower-yielding redesign of synthetic routes that rely on late-stage C5 diversification. [1] Conversely, starting with 5-bromo-7-azaindole necessitates the introduction of the C3 carboxylic acid functionality, a multi-step process that complicates the synthesis and reduces overall process efficiency compared to using the pre-functionalized target compound. The specific 5-bromo, 3-carboxy substitution pattern is therefore a deliberate choice to enable specific, high-yield synthetic sequences that are central to the preparation of targeted kinase inhibitors. [2]

Precursor Suitability: A Validated Intermediate in the Scalable Synthesis of 5-Bromo-7-Azaindole

A Chinese patent details a synthetic method where the methyl ester of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is used as the direct precursor to 5-bromo-7-azaindole. [1] The process involves heating the ester with a base, which results in hydrolysis and subsequent decarboxylation to yield the final product. This establishes the target compound's scaffold as a key, process-validated intermediate for manufacturing another widely used building block.

Evidence DimensionPrecursor role in a patented synthesis
Target Compound DataServes as the key starting material (via its methyl ester) for 5-bromo-7-azaindole.
Comparator Or BaselineAlternative multi-step routes to 5-bromo-7-azaindole from different starting materials.
Quantified DifferenceNot applicable (process validation).
ConditionsHeating with a base in a suitable solvent, leading to hydrolysis and decarboxylation as per the patent disclosure. [<a href="https://patents.google.com/patent/CN108997340B/en" target="_blank">1</a>]

This validates the compound's utility in a scalable chemical process, making it a reliable procurement choice for producing other high-value intermediates.

Biological Impact: C5-Position is Critical for High-Potency FGFR Inhibition

In the development of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, strategic modification of the 5-position was identified as essential for enhancing potency. [1] The rationale was to introduce a group at this position that could form a hydrogen bond with the glycine (G485) residue in the target kinase. This strategy led to the discovery of compound 4h, which exhibited an IC50 of 7 nM against FGFR1. In contrast, the parent compound 1, lacking this targeted C5-substituent, had significantly lower activity. Procuring the 5-bromo intermediate provides the necessary synthetic handle to execute this type of potency-enhancing modification.

Evidence DimensionInhibitory Activity (IC50) against FGFR1 Kinase
Target Compound DataEnables synthesis of C5-substituted analogs with high potency (e.g., compound 4h, IC50 = 7 nM). [<a href="https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02766a" target="_blank">1</a>]
Comparator Or BaselineParent scaffold without targeted C5-substitution (compound 1, IC50 > 2000 nM). [<a href="https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02766a" target="_blank">1</a>]
Quantified Difference>285-fold increase in potency enabled by C5-functionalization.
ConditionsIn vitro biochemical kinase assay for FGFR1.

This demonstrates that the 5-bromo handle is not just a point of attachment, but a gateway to achieving the high target potency required for a viable drug candidate.

Synthetic Enablement: Access to Tri-Substituted Scaffolds for FAK Inhibitors

Research targeting Focal Adhesion Kinase (FAK) required the synthesis of highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives to achieve submicromolar cellular inhibition. [1] The synthetic strategy relied on the ability to independently introduce three different substituents onto the 7-azaindole core. A building block like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is ideally suited for such a strategy, providing two orthogonal handles (C5-Br and C3-COOH) for sequential modification, enabling the systematic exploration of structure-activity relationships needed for lead optimization.

Evidence DimensionSynthetic versatility for scaffold decoration
Target Compound DataProvides two distinct, pre-installed reactive sites (C5-Br, C3-COOH) for building molecular complexity.
Comparator Or BaselineMono-functionalized analogs (e.g., only C5-Br or only C3-COOH) which limit the scope of derivatization or require additional synthetic steps.
Quantified DifferenceNot applicable (strategic advantage).
ConditionsMulti-step synthesis for medicinal chemistry lead optimization campaigns. [<a href="https://doi.org/10.1021/jm3016014" target="_blank">1</a>]

This compound streamlines the synthesis of complex compound libraries, accelerating the drug discovery cycle by providing efficient access to diverse, highly-functionalized molecules.

Process Intermediate for Manufacturing 5-Bromo-7-Azaindole

For chemical synthesis groups requiring a validated and scalable route to 5-bromo-7-azaindole, this compound serves as a key precursor (via its ester) in a patented decarboxylation process. [1]

Lead Optimization in Kinase Inhibitor Programs

In medicinal chemistry campaigns targeting kinases like FGFR or FAK, this building block is the right choice when SAR data indicates that simultaneous or sequential modification at both the C5 and C3 positions is required to improve potency, selectivity, or pharmacokinetic properties. [REFS-2, REFS-3]

Construction of Focused Compound Libraries

Ideal for synthetic chemists building focused libraries around the 7-azaindole core. The orthogonal reactivity of the bromo and carboxylic acid groups allows for the systematic generation of diverse analogs for screening in drug discovery and chemical biology.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types